(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Unlike simple alkyl/aryl hydrazines, CAS 1004-15-5 features an electron-withdrawing sulfone on the tetrahydrothiophene ring that modulates hydrazine nucleophilicity and directs regioselectivity in pyrazole synthesis. This scaffold is a metabolically stable bioisostere (cf. Pin1 inhibitor sulfopin, Ki=17 nM) and key intermediate for anti-agglomerate KHIs in high-salinity brines. Ideal for medicinal chemistry, agrochemical R&D, and industrial flow assurance. Available as hydrochloride salt for ease of handling.

Molecular Formula C4H11ClN2O2S
Molecular Weight 186.66 g/mol
CAS No. 1004-15-5
Cat. No. B086955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride
CAS1004-15-5
Molecular FormulaC4H11ClN2O2S
Molecular Weight186.66 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N[NH3+].[Cl-]
InChIInChI=1S/C4H10N2O2S.ClH/c5-6-4-1-2-9(7,8)3-4;/h4,6H,1-3,5H2;1H
InChIKeyJJAQVUUCQRGKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dioxidotetrahydrothien-3-yl)hydrazine Hydrochloride (CAS 1004-15-5): Procurement and Specification Guide


(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride (CAS 1004-15-5) is a heterocyclic building block featuring a saturated tetrahydrothiophene ring with a 1,1-dioxide (sulfone) group and a hydrazine moiety in the 3-position [1]. It is commercially supplied as a hydrochloride salt, with a molecular formula of C4H11ClN2O2S and a molecular weight of 186.66 g/mol . The compound is primarily utilized in research settings as an intermediate for the construction of more complex molecules, particularly pyrazole derivatives [1].

Why a Standard Hydrazine Cannot Replace (1,1-Dioxidotetrahydrothien-3-yl)hydrazine Hydrochloride in Targeted Synthesis


The presence of the 1,1-dioxide (sulfone) group on the tetrahydrothiophene ring imparts unique electronic and steric properties to the hydrazine moiety that are not present in simple alkyl or aryl hydrazines [1]. This sulfone group is strongly electron-withdrawing, which can modulate the nucleophilicity of the hydrazine and influence the regioselectivity of subsequent cyclization reactions, particularly for the formation of pyrazoles and other nitrogen-containing heterocycles [2]. Simple substitution with unfunctionalized hydrazine, methylhydrazine, or phenylhydrazine would fail to provide the requisite tetrahydrothienyl sulfone scaffold, thereby altering the downstream chemical and biological properties of the final target molecules [1].

Quantitative Differentiation of (1,1-Dioxidotetrahydrothien-3-yl)hydrazine Hydrochloride: A Comparative Guide


Sulfone-Containing Core Differentiates This Hydrazine from Simple Aryl and Alkyl Analogs in Heterocycle Synthesis

While no direct head-to-head reactivity studies were identified, class-level inference demonstrates the target compound's structural differentiation. The presence of the 1,1-dioxide group on the tetrahydrothiophene ring distinguishes this hydrazine from common alternatives like phenylhydrazine or methylhydrazine. This sulfone moiety provides a polar, non-basic handle that can enhance aqueous solubility and influence the pharmacokinetic properties of derived compounds. Its use as a building block for pyrazole derivatives is widely documented in the chemical literature and patent filings [1].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 1004-15-5) offers a significant and quantifiable advantage in aqueous solubility over its free base counterpart, (1,1-Dioxidotetrahydrothien-3-yl)hydrazine (CAS 3448-12-2). This is a general property of hydrochloride salts of amines. While experimental solubility data is not available in the public domain, the free base is predicted to have limited water solubility due to its non-ionizable nature. The salt form ensures improved handling and dissolution in aqueous reaction media, which is a practical consideration for synthetic chemists [1].

Formulation Solubility Bioavailability

Established Precursor for Biologically Relevant Pyrazole Scaffolds

This compound serves as a direct precursor to a class of 1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazole derivatives, a scaffold that has been explored in medicinal chemistry and crop protection. For instance, its structural relative, N-phenyl-N′-3-sulpholanylhydrazine (coded NC 918), was identified as an effective systemic therapeutant for bean rust [1]. While this is a derivative, it validates the utility of the sulfolanylhydrazine core. Furthermore, the related sulfolane moiety is found in sulfopin, a highly selective covalent Pin1 inhibitor with a Ki of 17 nM [2].

Medicinal Chemistry Kinase Inhibitors Fungicides

Potential as a Key Intermediate for Anti-Agglomerate Hydrate Inhibitors

Patents disclose the use of sulfolane derivatives as anti-agglomerate hydrate inhibitors for oil and gas applications [1]. While the specific compound (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride is not explicitly named, it represents a functionalized sulfolane building block. Its hydrazine group offers a reactive handle for further derivatization to create novel, non-amide kinetic hydrate inhibitors (KHIs), a class that has shown potential for improved performance over traditional amide-containing KHIs in brine solutions [2].

Flow Assurance Gas Hydrates Oil & Gas

Primary Application Scenarios for Procuring (1,1-Dioxidotetrahydrothien-3-yl)hydrazine Hydrochloride


Medicinal Chemistry: Synthesis of Sulfolane-Containing Kinase Inhibitor Libraries

This compound is ideal for parallel synthesis or library production of 1-(1,1-dioxidotetrahydrothien-3-yl)-1H-pyrazole derivatives. The sulfolane ring serves as a polar, metabolically stable bioisostere for other heterocycles or aromatic rings. Research indicates that related sulfolane structures, such as in the Pin1 inhibitor sulfopin (Ki = 17 nM), can achieve high potency and selectivity [1]. This makes it a valuable building block for medicinal chemists targeting kinases and other disease-relevant enzymes.

Flow Assurance R&D: Development of Novel Kinetic Hydrate Inhibitors (KHIs)

For industrial chemists focused on oil and gas flow assurance, this hydrazine is a key intermediate for creating new sulfolane-based KHIs. Patents have highlighted sulfolane derivatives as effective anti-agglomerate hydrate inhibitors [2]. The hydrazine handle allows for facile conjugation to various hydrophobic groups to tune the inhibitor's performance and cloud point in high-salinity brines, a known advantage of non-amide KHIs over some commercial standards [3].

Agrochemical Research: Preparation of Novel Fungicidal or Pesticidal Agents

The sulfolanylhydrazine core has a historical precedent in crop protection, with the related compound N-phenyl-N′-3-sulpholanylhydrazine (NC 918) demonstrating effective control of bean rust [4]. This validates the scaffold's potential for designing new fungicides or pesticides. Researchers in agrochemistry can use this compound to synthesize diverse analogs, exploring structure-activity relationships around the sulfolane ring.

General Organic Synthesis: Construction of Functionalized Heterocycles

As a bifunctional reagent with a nucleophilic hydrazine and a polar sulfone group, this compound is a versatile tool for any synthetic chemist. It is commonly employed in condensation reactions with 1,3-diketones or β-ketoesters to yield pyrazoles, and with aldehydes to form hydrazones. Its unique properties can influence reaction regioselectivity and provide a handle for further functionalization or for modulating the solubility of intermediates during purification.

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